Cas no 1184075-67-9 (1,1,1-trifluoro-3-(naphthalen-1-yl)propan-2-one)

1,1,1-Trifluoro-3-(naphthalen-1-yl)propan-2-one is a fluorinated aromatic ketone characterized by its trifluoromethyl group and naphthalene moiety. This compound exhibits strong electron-withdrawing properties due to the presence of fluorine atoms, making it valuable in synthetic organic chemistry as an intermediate for pharmaceuticals, agrochemicals, and specialty materials. Its structural features enhance reactivity in nucleophilic addition and substitution reactions, facilitating the synthesis of complex fluorinated derivatives. The naphthalene ring contributes to its stability and potential applications in materials science, such as liquid crystals or organic semiconductors. The compound’s high purity and well-defined structure ensure reproducibility in research and industrial processes.
1,1,1-trifluoro-3-(naphthalen-1-yl)propan-2-one structure
1184075-67-9 structure
Product Name:1,1,1-trifluoro-3-(naphthalen-1-yl)propan-2-one
CAS No:1184075-67-9
MF:C13H9F3O
MW:238.205174207687
CID:5833187
PubChem ID:23166323
Update Time:2025-06-13

1,1,1-trifluoro-3-(naphthalen-1-yl)propan-2-one Chemical and Physical Properties

Names and Identifiers

    • 1,1,1-Trifluoro-3-(1-naphthalenyl)-2-propanone
    • 1,1,1-trifluoro-3-(naphthalen-1-yl)propan-2-one
    • EN300-1931982
    • naphthyltrifluoroacetone
    • RPKDJVZDOJNHHP-UHFFFAOYSA-N
    • 1184075-67-9
    • SCHEMBL3209252
    • Inchi: 1S/C13H9F3O/c14-13(15,16)12(17)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2
    • InChI Key: RPKDJVZDOJNHHP-UHFFFAOYSA-N
    • SMILES: C(F)(F)(F)C(=O)CC1=C2C(C=CC=C2)=CC=C1

Computed Properties

  • Exact Mass: 238.06054939g/mol
  • Monoisotopic Mass: 238.06054939g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 285
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • Density: 1.278±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 297.5±35.0 °C(Predicted)

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Additional information on 1,1,1-trifluoro-3-(naphthalen-1-yl)propan-2-one

Comprehensive Overview of 1,1,1-Trifluoro-3-(naphthalen-1-yl)propan-2-one (CAS No. 1184075-67-9)

1,1,1-Trifluoro-3-(naphthalen-1-yl)propan-2-one (CAS No. 1184075-67-9) is a fluorinated organic compound with significant potential in pharmaceutical and material science applications. Its unique structure, featuring a naphthalene ring and a trifluoromethyl group, makes it a valuable intermediate in synthetic chemistry. Researchers and industries are increasingly interested in this compound due to its role in developing advanced fluorinated materials and bioactive molecules.

The compound's CAS No. 1184075-67-9 is frequently searched in academic and industrial databases, reflecting its growing relevance. Users often inquire about its synthesis methods, physical properties, and applications in drug discovery. Recent trends highlight its use in green chemistry and sustainable synthesis, aligning with the global push for environmentally friendly processes. Its fluorine-rich structure also makes it a candidate for studying metabolic stability and drug-likeness in medicinal chemistry.

From a technical perspective, 1,1,1-trifluoro-3-(naphthalen-1-yl)propan-2-one exhibits notable chemical stability and solubility in organic solvents, which are critical for its handling in laboratory settings. Analytical techniques such as NMR spectroscopy and mass spectrometry are commonly employed to characterize this compound. Its melting point, boiling point, and molecular weight are frequently requested data points, underscoring its practical importance.

In the context of drug development, this compound's naphthalene moiety is of particular interest due to its ability to interact with biological targets. The trifluoromethyl group enhances lipophilicity and binding affinity, making it a promising scaffold for kinase inhibitors and GPCR modulators. These attributes are often explored in computational chemistry and molecular docking studies, which are hot topics in modern pharmaceutical research.

Another area of interest is the compound's potential in material science. Fluorinated compounds like 1,1,1-trifluoro-3-(naphthalen-1-yl)propan-2-one are investigated for their optical properties and electronic applications. For instance, they may serve as precursors for organic semiconductors or liquid crystals, which are pivotal in display technologies and flexible electronics. This aligns with the surge in demand for advanced materials in consumer electronics and renewable energy sectors.

Safety and handling of CAS No. 1184075-67-9 are also common queries. While the compound is not classified as hazardous under standard regulations, proper laboratory practices such as glove use and ventilation are recommended. Its storage conditions (e.g., cool, dry environments) and shelf life are practical considerations for researchers.

In summary, 1,1,1-trifluoro-3-(naphthalen-1-yl)propan-2-one (CAS No. 1184075-67-9) is a versatile compound with broad applications in pharmaceuticals, materials science, and chemical synthesis. Its fluorinated structure and naphthalene backbone offer unique opportunities for innovation, making it a subject of ongoing research and industrial interest. As the scientific community continues to explore sustainable chemistry and high-performance materials, this compound is poised to play a pivotal role in future advancements.

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